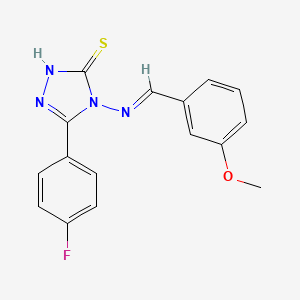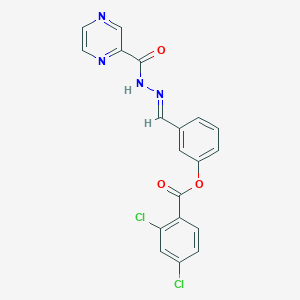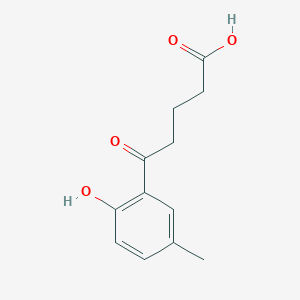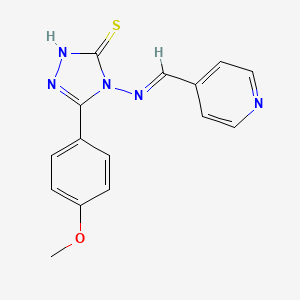
5-(4-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(4-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol est un composé chimique appartenant à la classe des dérivés du triazole
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(4-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique généralement la réaction du 4-fluorobenzaldéhyde avec la 3-méthoxybenzylidèneamine en présence d'un catalyseur approprié. La réaction est effectuée sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des procédés à flux continu. Ces méthodes sont conçues pour optimiser le rendement et la pureté tout en minimisant les coûts de production et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courantes
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés.
4. Applications de la recherche scientifique
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated for its potential as an antimicrobial and antifungal agent.
Médecine : Explored for its potential therapeutic effects in treating certain diseases.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-(4-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-(4-Fluorophenyl)-4-((3-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-Chlorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Bromophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Méthylphényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol
Unicité
La présence de l'atome de fluor dans le 5-(4-Fluorophényl)-4-((3-méthoxybenzylidène)amino)-4H-1,2,4-triazole-3-thiol confère des propriétés uniques au composé, telles qu'une lipophilie accrue et un potentiel d'activité biologique accrue. Cela le distingue des autres composés similaires avec des substituants différents.
Propriétés
Numéro CAS |
578735-11-2 |
|---|---|
Formule moléculaire |
C16H13FN4OS |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-14-4-2-3-11(9-14)10-18-21-15(19-20-16(21)23)12-5-7-13(17)8-6-12/h2-10H,1H3,(H,20,23)/b18-10+ |
Clé InChI |
QBCKTNWQUPFJDR-VCHYOVAHSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-2-(4-ethoxyphenyl)-5-[4-(methylsulfanyl)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12024512.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12024515.png)

![4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12024529.png)

![2-[(3-methoxybenzyl)sulfanyl]-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024537.png)
![[4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate](/img/structure/B12024542.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12024545.png)



![N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexadecanamide](/img/structure/B12024576.png)
![2-(4-butoxyphenoxy)-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12024581.png)

